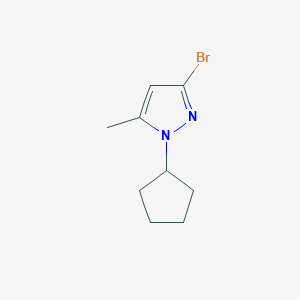
3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole” can be represented by the InChI code: 1S/C9H13BrN2/c1-3-2-4 (5)7-6-3/h2H,1H3, (H,6,7) . This indicates that the compound contains a five-membered ring with two nitrogen atoms and a bromine atom attached to it .Chemical Reactions Analysis
Pyrazole synthesis involves a variety of reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-Bromo-1-methyl-1H-pyrazole”, include a molecular weight of 161.00, a refractive index n20/D of 1.528, a boiling point of 204-210 °C/760 mmHg, and a density of 1.585 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Crystal Structure
Research has led to the synthesis of various novel compounds related to the pyrazole class. One such study involved the synthesis of compounds with the pyrazole core, displaying specific crystal structures and showing selective cytotoxicity against certain tumor cell lines without harming normal cells, highlighting their potential in therapeutic applications (Huang et al., 2017).
Antimicrobial Applications
The synthesis of phenylpyrazole derivatives, some containing the bromo substituent, has shown significant antimicrobial properties. These compounds have been tested for their antifungal and antibacterial activities, suggesting the potential of brominated pyrazole compounds in developing new therapeutic agents (Farag et al., 2008).
Photophysical and Quantum Chemical Analysis
The pyrazole derivatives, including brominated ones, have been subjects of detailed photophysical and quantum chemical analyses. These studies focus on understanding the structural and electronic properties of these compounds, which are crucial for their potential applications in various fields such as materials science and photodynamic therapy (Mati et al., 2012).
Mécanisme D'action
Safety and Hazards
The safety information for a similar compound, “3-Bromo-5-methyl-1H-pyrazole”, includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-bromo-1-cyclopentyl-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7-6-9(10)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJGQUDVFBXPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
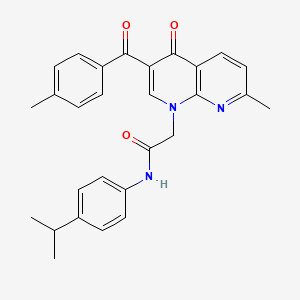
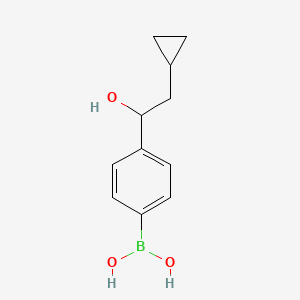

![2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2472044.png)
![N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2472045.png)
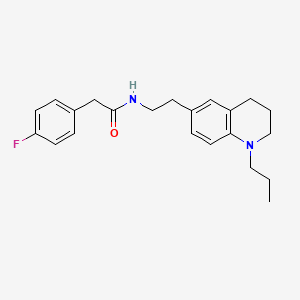
![Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2472047.png)

![3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2472050.png)
![N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2472053.png)
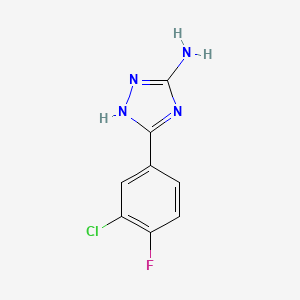
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)

